molecular formula C18H25N5O2 B6911022 N-[1-(diethylcarbamoyl)cyclohexyl]-2H-benzotriazole-5-carboxamide

N-[1-(diethylcarbamoyl)cyclohexyl]-2H-benzotriazole-5-carboxamide

Cat. No.: B6911022
M. Wt: 343.4 g/mol
InChI Key: HLUXEOQBNNFLFI-UHFFFAOYSA-N
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Description

N-[1-(diethylcarbamoyl)cyclohexyl]-2H-benzotriazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole moiety, which is known for its stability and versatility in chemical reactions, making it a valuable component in synthetic chemistry and material science.

Properties

IUPAC Name

N-[1-(diethylcarbamoyl)cyclohexyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-3-23(4-2)17(25)18(10-6-5-7-11-18)19-16(24)13-8-9-14-15(12-13)21-22-20-14/h8-9,12H,3-7,10-11H2,1-2H3,(H,19,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUXEOQBNNFLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CCCCC1)NC(=O)C2=CC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(diethylcarbamoyl)cyclohexyl]-2H-benzotriazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with diethylcarbamoyl chloride to form N-(diethylcarbamoyl)cyclohexylamine. This intermediate is then reacted with 2H-benzotriazole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Solvent selection, temperature control, and purification steps are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-[1-(diethylcarbamoyl)cyclohexyl]-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzotriazole ring, using reagents like sodium azide or halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(diethylcarbamoyl)cyclohexyl]-2H-benzotriazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers for polymers.

Mechanism of Action

The mechanism by which N-[1-(diethylcarbamoyl)cyclohexyl]-2H-benzotriazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, inhibiting metal-catalyzed reactions. Additionally, the compound can interact with biological macromolecules, altering their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.

    N,N’-Diisopropylcarbodiimide (DIC): Another coupling agent with similar applications.

    N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC): Commonly used in bioconjugation reactions.

Uniqueness: N-[1-(diethylcarbamoyl)cyclohexyl]-2H-benzotriazole-5-carboxamide stands out due to its benzotriazole moiety, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring robust chemical and thermal stability.

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